molecular formula C29H29F6N5O4S B11501486 2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11501486
M. Wt: 657.6 g/mol
InChI Key: NUTUSAIRHLPJKS-UHFFFAOYSA-N
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Description

2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as pyrazole, methoxyphenyl, and thioxoimidazolidinyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole derivative, followed by the introduction of the trifluoromethyl groups. Subsequent steps involve the formation of the thioxoimidazolidinyl ring and the attachment of the methoxyphenyl and propoxyphenyl groups. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its functional groups.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzoic acid: Shares the trifluoromethyl groups but lacks the complex structure of the target compound.

    3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Contains the trifluoromethyl groups and a thiocyanate group, but differs in overall structure.

    Bis(trifluoromethanesulfonyl)imide: Contains trifluoromethyl groups but has a different functional group arrangement.

Uniqueness

The uniqueness of 2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide lies in its combination of multiple functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H29F6N5O4S

Molecular Weight

657.6 g/mol

IUPAC Name

2-[3-[3-[3,5-bis(trifluoromethyl)pyrazol-1-yl]propyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C29H29F6N5O4S/c1-3-15-44-21-9-5-18(6-10-21)36-25(41)16-22-26(42)40(19-7-11-20(43-2)12-8-19)27(45)38(22)13-4-14-39-24(29(33,34)35)17-23(37-39)28(30,31)32/h5-12,17,22H,3-4,13-16H2,1-2H3,(H,36,41)

InChI Key

NUTUSAIRHLPJKS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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